1-(4-methylphenyl)-N-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
Description
The compound 1-(4-methylphenyl)-N-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide belongs to the 1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted with aryl and alkyl groups. Its structure includes:
- 1-(4-Methylphenyl): A para-methyl-substituted phenyl ring at position 1.
- 5-Propyl: A three-carbon alkyl chain at position 3.
- N-Phenyl carboxamide: A phenyl-substituted amide group at position 2.
Properties
IUPAC Name |
1-(4-methylphenyl)-N-phenyl-5-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-3-7-17-18(19(24)20-15-8-5-4-6-9-15)21-22-23(17)16-12-10-14(2)11-13-16/h4-6,8-13H,3,7H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMATYOMOSDEIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methylphenyl)-N-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : This is achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring.
- Substitution Reactions : The phenyl and propyl groups are introduced via electrophilic aromatic substitution.
- Amidation : The final step involves forming the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
These synthetic routes can be optimized for yield and purity in an industrial setting using techniques like continuous flow chemistry.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating potent growth inhibition. A study highlighted that these compounds can inhibit the NF-κB pathway, which is crucial in cancer cell proliferation and survival .
Antibacterial Activity
The antibacterial potential of triazole derivatives has also been explored. Compounds containing the 4-methylphenyl moiety have shown significant activity against pathogens such as Escherichia coli and Klebsiella pneumoniae, comparable to standard antibiotics like streptomycin and neomycin .
Antifungal Activity
In addition to antibacterial properties, triazoles have demonstrated antifungal activity against human pathogenic fungi. The compound's efficacy can vary based on structural modifications but generally shows promising results in inhibiting fungal growth .
Anti-inflammatory Effects
Triazole derivatives have been reported to possess anti-inflammatory properties. For example, certain compounds have shown comparable effects to nonsteroidal anti-inflammatory drugs (NSAIDs) in reducing inflammation markers .
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of triazole derivatives against a panel of 60 human cancer cell lines. The results indicated that certain derivatives exhibited GI50 values in the nanomolar range (0.02–0.99 μM), suggesting strong anticancer potential .
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| 7h | AML | 0.4 |
| 7h | Solid Tumor | 0.7 |
Case Study 2: Antibacterial Screening
Another study focused on evaluating the antibacterial activity of various triazole compounds against E. coli and Shigella dysenteriae. The results showed that compounds with the 4-methylphenyl moiety had significant zones of inhibition, indicating their potential as antibacterial agents.
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| 10b | E. coli | 15 |
| 10c | Klebsiella pneumoniae | 14 |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations:
- In contrast, electron-withdrawing groups (e.g., chloro) improve electrophilicity, aiding in receptor binding .
- Steric Effects : Bulkier substituents (e.g., isopropyl at R2) may hinder molecular packing, reducing crystallinity and melting points compared to linear alkyl chains like propyl .
Physicochemical and Spectral Data
Limited data are available for the target compound, but analogs provide insights:
- Synthetic Yields : Derivatives with propyl/cyclopropyl groups (e.g., 3a in ) show moderate yields (62–71%), suggesting the target compound’s synthesis may follow similar trends .
Crystallography and Molecular Packing
While crystallographic data for the target compound are unavailable, analogs in highlight the role of weak interactions (e.g., C–H⋯N, π-π stacking) in stabilizing crystal structures. The 4-methylphenyl group in the target compound likely promotes tighter packing via van der Waals interactions compared to halogenated analogs, which rely on C–H⋯X bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
